Home > Products > Screening Compounds P79091 > 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol - 178268-91-2

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Catalog Number: EVT-447076
CAS Number: 178268-91-2
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol" is a structural motif present in various heterocyclic compounds that have shown significant biological activities. The pyrrolopyridine nucleus is a common scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse pharmacological properties. Research into derivatives of this core structure has led to the discovery of compounds with antibacterial and antitumor activities, as evidenced by the studies discussed below.

Applications in Various Fields

Antibacterial Applications

The study of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives has shown that these compounds can serve as potent antibacterial agents. The derivatives synthesized in the study demonstrated 2- to 16-fold more potent antibacterial activity than clinafloxacin, a known antibacterial drug, against resistant strains1. This suggests that modifications to the pyrrolopyridine core can lead to the development of new antibacterial drugs that are effective against drug-resistant bacteria.

Antitumor Applications

Another study focused on the synthesis of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are structurally related to the compound of interest. These derivatives were synthesized and their antitumor and antimicrobial activities were evaluated. Notably, Mannich bases derived from these compounds showed activity against Candida albicans and Staphylococcus aureus2. This indicates that pyrrolopyridine derivatives could also have potential applications in cancer therapy and the treatment of microbial infections.

Case Studies and Further Research

2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

  • Compound Description: This compound is a core structure featured in a study focused on developing an efficient one-pot synthesis of pyrrolo[3,2-c]pyridinone derivatives. This method, involving an intermolecular aldol condensation/aza-addition reaction of 2-methyl-3-carbamoylpyrroles and aldehydes, yielded a series of these derivatives in good to excellent yields [].

6-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

  • Compound Description: This compound is a novel 2'-deoxyguanosine analog synthesized and evaluated for its biological activity [].

1-[4-(3-Chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A)

  • Compound Description: This compound is a brain-penetrant 5-azaindole CB2 agonist developed for the treatment of chronic pain. It demonstrates efficacy in both acute and chronic pain models [].

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].

6-Amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-Dideazaguanine)

  • Compound Description: This compound is a synthetic analog of guanine with potential antiviral and antitumor properties. It was synthesized from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile and evaluated for its biological activity [].

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-Dideazaxanthine)

  • Compound Description: This compound is an analog of the naturally occurring purine base xanthine. Its synthesis was achieved from 3-alkoxycarbonylpyrrole-2-acetates and it exhibited weak inhibitory activity against xanthine oxidase [].

4-Amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-Dideazaisoguanine)

  • Compound Description: This compound is a synthetic analog of isoguanine. It was prepared from 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its reactivity under basic conditions was investigated [].
Classification

6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is classified as a pyrrolopyridine derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, highlighting its unique position within the broader category of nitrogen-containing heterocycles. The compound's chemical formula is C₈H₈N₂O, and it has a molecular weight of approximately 148.16 g/mol.

Synthesis Analysis

The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves several key steps, utilizing readily available precursors. A common synthetic route includes:

  1. Formation of the Pyrrole Ring: This is achieved through cyclization reactions involving an amino ketone and a carbonyl compound under acidic or basic conditions.
  2. Formation of the Pyridine Ring: The next step involves a condensation reaction where the pyrrole intermediate reacts with an aldehyde or ketone in the presence of a catalyst.
  3. Introduction of Hydroxyl Group: The hydroxyl group at the fourth position is introduced via hydroxylation reactions using oxidizing agents like hydrogen peroxide or peracids.
  4. Methylation: The methyl group at the sixth position is incorporated through methylation reactions with agents such as methyl iodide or dimethyl sulfate.
  5. Optimization for Industrial Production: For large-scale synthesis, methods such as continuous flow reactors and automated systems are employed to enhance efficiency and yield .
Molecular Structure Analysis

The molecular structure of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol features a fused bicyclic system with distinct functional groups:

The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as appropriate molecular weight (148.16 g/mol), calculated logP (cLogP) values around 3.32 to 4.76, and suitable polar surface area (TPSA) metrics .

Chemical Reactions Analysis

6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol participates in several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form carbonyl derivatives.
  2. Reduction: The pyridine ring may undergo reduction to yield dihydropyridine or tetrahydropyridine derivatives.
  3. Substitution Reactions: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions, allowing for structural modifications that may enhance biological activity .
Mechanism of Action

The primary mechanism of action for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol involves its inhibition of fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs:

  1. Dimerization and Autophosphorylation: The binding triggers dimerization of FGFRs, leading to autophosphorylation on tyrosine residues within their cytoplasmic tails.
  2. Activation of Signaling Pathways: This process activates downstream signaling pathways including RAS–MEK–ERK, phospholipase C-gamma (PLCγ), and phosphoinositide 3-kinase (PI3K)–Akt pathways.
  3. Biological Outcomes: In vitro studies have demonstrated that this compound can inhibit proliferation in breast cancer cell lines and induce apoptosis, highlighting its potential as an anticancer agent .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Key physicochemical parameters include:

PropertyValue
Molecular Weight148.16 g/mol
LogP~3.32 - 4.76
TPSA~55 - 72 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest favorable characteristics for drug development applications .

Applications

6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol has several scientific applications:

  1. Pharmaceutical Development: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit FGFRs.
  2. Biochemical Research: It serves as a valuable tool for studying FGFR signaling pathways and their roles in cancer biology.
  3. Medicinal Chemistry: Ongoing research aims to optimize its structure for improved efficacy and selectivity against various cancer types.
Introduction to Pyrrolo[3,2-c]pyridine Scaffolds

Structural Significance of Pyrrolopyridine Heterocycles in Medicinal Chemistry

Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles formed by fusing pyrrole and pyridine rings. These scaffolds exist in six structural isomers, differentiated by nitrogen atom positioning within the fused ring system. Among these, the pyrrolo[3,2-c]pyridine isomer—characterized by a pyrrole nitrogen at position 1 and a pyridine nitrogen at position 3—has garnered significant attention in drug discovery due to its balanced physiochemical properties and bioisosteric relationship with indole and purine nuclei. This scaffold demonstrates favorable drug-like characteristics, including moderate log P values (typically 1.5–2.5), sufficient aqueous solubility for biological testing, and molecular weights conducive to oral bioavailability. Its aromatic system enables π-π stacking interactions with biological targets, while the pyrrolic nitrogen serves as a hydrogen bond donor and the pyridinic nitrogen acts as a hydrogen bond acceptor. These properties collectively facilitate target binding and membrane permeability, positioning pyrrolo[3,2-c]pyridine as a privileged structure in medicinal chemistry [1] [10].

Table 1: Hydrogen Bonding Capacity of Pyrrolo[3,2-c]pyridine

Atom PositionRole in Molecular InteractionsBiological Significance
N1 (Pyrrolic N-H)Hydrogen bond donorBinds acidic residues in catalytic sites
N3 (Pyridinic N)Hydrogen bond acceptorInteracts with backbone amides
C4-OH groupBoth donor and acceptorForms strong bidentate interactions

Natural products containing this scaffold include variolin B (isolated from Antarctic sponges), which exhibits potent antiviral and antitumor activities, underscoring the scaffold’s biological relevance [1]. Synthetic accessibility further enhances its utility; efficient routes involve Trofimov reactions, Vilsmeier-Haack formylations, and transition metal-catalyzed cross-coupling reactions, enabling diverse substitution patterns critical for structure-activity relationship studies [4] [9].

Role of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol as a Pharmacophore

6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol exemplifies a strategically functionalized derivative where the 6-methyl group enhances metabolic stability and the 4-hydroxy group serves as a versatile pharmacophore anchor. The methyl group at C6 sterically shields the electron-rich heterocycle from oxidative metabolism while moderately increasing lipophilicity (predicted log P ≈ 1.8), facilitating passive cellular uptake. The 4-hydroxy moiety participates in multiple molecular interactions: it can tautomerize to a 4-oxo form, act as a hydrogen bond donor/acceptor, or serve as a metal-coordinating group. These properties enable targeted interactions with enzymatic catalytic sites, particularly in kinases and tubulin [3] [6].

In cancer therapeutics, this pharmacophore demonstrates multitargeted inhibition:

  • Microtubule Dynamics: Derivatives like compound 10t (featuring 6-aryl substitutions) inhibit tubulin polymerization by binding the colchicine site, with IC₅₀ values of 0.12–0.21 μM against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer lines. Immunostaining confirms microtubule network disruption at 0.12 μM, inducing G2/M arrest and apoptosis [6].
  • Kinase Inhibition: Diarylamide derivatives bearing this core inhibit FMS kinase (CSF-1R), a target in ovarian, prostate, and breast cancers. Compound 1r exhibits IC₅₀ = 30 nM against isolated FMS kinase and 84 nM in bone marrow-derived macrophages (BMDM). Selectivity screening across 40 kinases confirms specificity for FMS [3].

Table 2: Pharmacological Profile of Key Derivatives

Biological TargetDerivative StructurePotency (IC₅₀/EC₅₀)Cellular Activity
Tubulin Polymerization6-Aryl-1-(3,4,5-trimethoxyphenyl) substitution0.12 μM (HeLa)Microtubule disruption, G2/M arrest
FMS KinaseDiarylamide at C4 position30 nM (enzyme); 84 nM (BMDM)Antiproliferative IC₅₀: 0.15–1.78 μM
Glucosamine-6-Phosphate SynthaseN-Benzyl triazole conjugatesMIC = 50 μg/mL (B. flexus)Gram-positive antibacterial activity

Additionally, antimicrobial applications exploit its ability to inhibit glucosamine-6-phosphate synthase, evidenced by derivatives showing MIC values of 50 μg/mL against Bacillus flexus [9]. The pharmacophore’s versatility extends to antidiabetic research, where structural analogs modulate GPR119 (a GPCR target for type 2 diabetes) [1].

Comparative Analysis with Related Scaffolds

Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine (7-Azaindole):

  • Electronic Distribution: Pyrrolo[3,2-c]pyridine localizes electron density differently due to its [c]-fusion pattern. This results in a higher dipole moment (~4.2 D) compared to pyrrolo[2,3-b]pyridine (~3.5 D), influencing solvation and target binding.
  • Biological Performance: Pyrrolo[2,3-b]pyridine excels in kinase inhibition (e.g., TrkA binding at 1.67 nM) and DNA intercalation due to its planar configuration. Conversely, pyrrolo[3,2-c]pyridine’s slight nonplanarity (caused by steric repulsion between C2-H and N3) enhances selectivity for tubulin’s colchicine site, reducing off-target effects [3] [7] [8].
  • Metabolic Stability: The 6-methyl group in pyrrolo[3,2-c]pyridine derivatives reduces CYP450-mediated oxidation compared to unsubstituted pyrrolo[2,3-b]pyridines, as evidenced by microsomal clearance studies [3] [6].

Comparison with Imidazopyridines:

  • Structural Features: Imidazopyridines incorporate an additional sp²-hybridized nitrogen within the five-membered ring, increasing basicity (pKₐ ~6.5) versus pyrrolo[3,2-c]pyridine (pKₐ ~4.0 for conjugate acid). This difference significantly alters pharmacokinetics and target engagement.
  • Target Selectivity: Imidazo[1,2-a]pyridines inhibit p110α in PI3K pathways but show negligible activity against tubulin. Pyrrolo[3,2-c]pyridines exhibit superior affinity for microtubules and FMS kinase due to their hydrogen-bonding topology [3] [10].
  • Synthetic Accessibility: Pyrrolo[3,2-c]pyridines benefit from more straightforward ring-closure strategies (e.g., via 2-bromo-5-methylpyridine intermediates) compared to imidazopyridines requiring multi-component condensations [6] [9].

This comparative analysis underscores the unique advantages of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol in balancing target potency, selectivity, and synthetic feasibility for oncology and infectious disease applications. Its distinct pharmacological profile justifies focused development despite structural similarities to other bicyclic heterocycles [3] [6] [10].

Properties

CAS Number

178268-91-2

Product Name

6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol

IUPAC Name

6-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,9H,1H3,(H,10,11)

InChI Key

AOOJOHWTXRDJJT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN2)C(=O)N1

Canonical SMILES

CC1=CC2=C(C=CN2)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.